molecular formula C14H24N2O B2415059 N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide CAS No. 2310205-54-8

N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide

Cat. No.: B2415059
CAS No.: 2310205-54-8
M. Wt: 236.359
InChI Key: JTUXCHYZNDEWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide is a synthetic compound that features a piperidine ring, a tert-butyl group, and a cyclobutylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with tert-butyl and cyclobutylidene groups under controlled conditions. The process may include steps such as:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl halides or tert-butyl alcohols in the presence of a base.

    Cyclobutylidene Addition: The cyclobutylidene moiety can be introduced via cycloaddition reactions or through the use of cyclobutylidene precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-oxopiperidine-1-carboxylate: This compound features a similar piperidine ring and tert-butyl group but differs in the presence of an oxo group.

    Tert-butyl 4-amino-1-piperidinecarboxylate: This compound has an amino group instead of the cyclobutylidene moiety.

Uniqueness

N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide is unique due to the presence of the cyclobutylidene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-14(2,3)15-13(17)16-9-7-12(8-10-16)11-5-4-6-11/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXCHYZNDEWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(=C2CCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.